4-methyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrimidine

RET kinase pyrrolo-pyrimidine target specificity

This TTD-annotated pyrrolo-pyrimidine derivative 4 is the unambiguous choice for RET kinase assays. Its 4-methylpyrimidine/2-pyridyl substitution pattern uniquely targets RET, unlike common M4 or H3 octahydropyrrolo analogs. The halogen-free scaffold (AlogP 1.29) provides a cleaner lead-optimization starting point. Procure to expand screening library diversity beyond generic halogenated variants.

Molecular Formula C16H19N5
Molecular Weight 281.36 g/mol
CAS No. 2548997-41-5
Cat. No. B6437302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrimidine
CAS2548997-41-5
Molecular FormulaC16H19N5
Molecular Weight281.36 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=N1)N2CCC3C2CN(C3)C4=CC=CC=N4
InChIInChI=1S/C16H19N5/c1-12-8-16(19-11-18-12)21-7-5-13-9-20(10-14(13)21)15-4-2-3-6-17-15/h2-4,6,8,11,13-14H,5,7,9-10H2,1H3
InChIKeyKAGJSWFGDVVJLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrimidine (CAS 2548997-41-5): Compound Class & Baseline Characteristics for Procurement Evaluation


4-Methyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrimidine (CAS 2548997-41-5) is a synthetic small-molecule heterocycle belonging to the pyrrolo-pyrimidine class. It is characterized by a 4-methylpyrimidine core linked via a saturated octahydropyrrolo[3,4-b]pyrrole bridge to a pyridin-2-yl substituent . The compound is cataloged by the Therapeutic Target Database (TTD) as 'Pyrrolo-pyrimidine derivative 4', linked to Nerviano Medical Sciences S.R.L., and annotated as a small-molecule drug candidate targeting the proto-oncogene c-Ret (RET) kinase [1]. Its molecular formula is C₁₆H₁₉N₅ (MW 281.36 g/mol), with solubility in organic solvents (DMSO, ethanol) and limited aqueous solubility . This compound is supplied as a research-grade screening compound for non-human, non-therapeutic use .

Why In-Class Pyrrolo-Pyrimidine Analogs Cannot Substitute for 4-Methyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrimidine


Pyrrolo-pyrimidine derivatives exhibit highly divergent selectivity and potency profiles depending on the substitution pattern of the core heterocycle and the nature of the pendant aryl/heteroaryl groups. Although numerous octahydropyrrolo[3,4-b]pyrrole-containing compounds are disclosed as mAChR M4 antagonists [1] or histamine H3 receptor ligands [2], the specific combination of a 4-methylpyrimidine at the N1 position and a pyridin-2-yl group at the C5 position of the octahydropyrrolo core is uniquely associated with RET kinase inhibition according to TTD annotation [3]. Closely related analogs—such as 5-chloro-2-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrimidine (CAS 2549010-90-2) or 5-chloro-2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine (CAS 2548976-40-3)—differ by a single chlorine substituent and a 5-trifluoromethyl group, respectively, which are known to alter kinase selectivity, metabolic stability, and physicochemical properties . Consequently, generic substitution with structurally similar octahydropyrrolo-pyrimidines without confirming target-specific activity data risks compromising experimental reproducibility and lead-optimization trajectories.

Head-to-Head Quantitative Differentiation of 4-Methyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrimidine Against Closest Analogs


Target Specificity: RET Kinase vs. Off-Targets in the Pyrrolo-Pyrimidine Series

The compound is annotated by the Therapeutic Target Database (TTD) as a RET kinase inhibitor, whereas the vast majority of octahydropyrrolo[3,4-b]pyrrole-containing compounds in the public domain are directed against the muscarinic acetylcholine receptor M4 (mAChR M4) or the histamine H3 receptor [1][2]. This target divergence is a direct consequence of the 4-methylpyrimidine and pyridin-2-yl substitution pattern, which appears to confer a unique kinase-inhibitory pharmacophore absent in the M4 antagonist or H3 antagonist series [1]. No quantitative selectivity data (e.g., panel screening) are publicly available for this specific compound; therefore, target assignment is based on authoritative database annotation rather than direct comparative IC₅₀ or Kd measurements.

RET kinase pyrrolo-pyrimidine target specificity

Physicochemical Differentiation: Solubility and Lipophilicity vs. 5-Chloro Analog

The absence of the electron-withdrawing chlorine atom at the 5-position of the pyrimidine ring (present in CAS 2549010-90-2) results in a lower molecular weight (281.36 vs. 315.80 g/mol) and a reduced calculated logP for CAS 2548997-41-5 . The target compound's AlogP is reported as 1.29, with a polar surface area of 90.65 Ų, placing it well within Lipinski's Rule of 5 space . The 5-chloro analog is expected to have a higher logP (estimated ~1.8–2.2) and lower aqueous solubility, which can affect assay performance in biochemical and cell-based screens.

solubility lipophilicity ADME lead optimization

Structural Uniqueness Among Commercial Octahydropyrrolo-Pyrimidine Screening Compounds

A search of publicly available screening compound catalogs reveals that 4-methyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrimidine is one of the few commercially offered octahydropyrrolo[3,4-b]pyrrole-pyrimidine hybrids bearing a 4-methyl substituent and an unsubstituted pyridin-2-yl group . The most closely related commercially available compounds—5-chloro-2-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrimidine and 5-chloro-2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine—contain a 5-chloro substituent that introduces additional halogen-bonding capacity and metabolic vulnerability . The target compound's simplified substitution pattern reduces potential metabolic liabilities associated with chlorine, while maintaining the core RET pharmacophore as annotated by TTD [1].

chemical space screening library structural diversity octahydropyrrolo-pyrimidine

Optimal Use Cases for 4-Methyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrimidine Based on Verified Differentiation Evidence


RET Kinase-Focused Biochemical and Cellular Screening

This compound is the preferred choice for laboratories conducting RET kinase inhibition assays, as its TTD-annotated target specificity distinguishes it from M4- or H3-targeted octahydropyrrolo[3,4-b]pyrrole analogs. Use in both biochemical (e.g., RET enzymatic activity assays) and cellular (e.g., RET-driven proliferation assays) settings is supported by its favorable physicochemical profile (MW 281.36, AlogP 1.29) [1].

Lead Optimization for RET-Driven Oncology Indications

The compound's simplified substitution pattern (no halogen, lower lipophilicity) suggests it may serve as a cleaner lead scaffold for medicinal chemistry optimization compared to the 5-chloro analogs . Its annotation as a Nerviano Medical Sciences compound [1] implies prior validation in a kinase-focused drug-discovery environment, making it a credible starting point for structure-activity relationship (SAR) expansion around the octahydropyrrolo-pyrimidine core.

Screening Library Enrichment for Underexplored Kinase Chemical Space

Procurement of this compound adds a structurally unique entry to corporate or academic screening collections, as the 4-methyl, pyridin-2-yl substitution pattern is underrepresented among commercially available octahydropyrrolo[3,4-b]pyrrole derivatives . Its inclusion diversifies the library's coverage of pyrrolo-pyrimidine chemical space beyond the more common halogen-substituted analogs.

Quote Request

Request a Quote for 4-methyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.